4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone
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Overview
Description
4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone is a complex organic compound that belongs to the class of benzisoxazole derivatives.
Preparation Methods
The synthesis of 4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone involves its interaction with specific molecular targets in the body. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,5-Dihydrothieno[2,3-G][1,2]benzisoxazol-3-YL(3-phenyl-1-pyrrolidinyl)methanone can be compared to other benzisoxazole derivatives, such as:
Risperidone: An antipsychotic drug with a benzisoxazole structure.
Zonisamide: An anticonvulsant with a benzisoxazole core.
Fluorescein benzisoxazole: A fluorescent dye used in various imaging applications.
Properties
IUPAC Name |
4,5-dihydrothieno[2,3-g][1,2]benzoxazol-3-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-20(22-10-8-14(12-22)13-4-2-1-3-5-13)18-16-6-7-17-15(9-11-25-17)19(16)24-21-18/h1-5,9,11,14H,6-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINYDOMGNSNDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=NOC4=C3CCC5=C4C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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